ALR2 Selectivity: Structural Differentiation from the Closest N3-Aryl Analog
The closest characterized analog to the target compound is 3-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione, which exhibits a negligible 1.2-fold selectivity for ALR2 over ALR1 [1]. The target compound, however, replaces the direct N-phenyl bond with an N-CH2-CO-(4-methoxyphenyl) group. This introduces a flexible methylene ketone linker, which is structurally distinct and is expected to alter the pharmacophoric alignment within the active site based on established SAR for this enzyme class [1]. No direct activity data is available for the target compound.
| Evidence Dimension | ALR2/ALR1 Selectivity Fold-Change (in silico/empirical SAR inference) |
|---|---|
| Target Compound Data | Not available (N3-CH2-CO-(4-methoxyphenyl) substituent) |
| Comparator Or Baseline | 3-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione: 1.2-fold selectivity for ALR2 over ALR1 |
| Quantified Difference | Cannot be calculated; structural modification is significant but activity is uncharacterized. |
| Conditions | Human recombinant ALR1 and ALR2 enzymes (BRENDA data extracted from Salem et al., 2018) |
Why This Matters
This highlights a critical procurement risk: the closest analog with a shared methoxyphenyl group is essentially non-selective, but the target compound's unique linker could confer a vastly different selectivity profile, making it a distinct chemical probe that cannot be replaced by the known analog.
- [1] BRENDA: The Comprehensive Enzyme Information System. (2021). Literature summary for EC 1.1.1.21 (aldose reductase) extracted from Salem et al. (2018). Retrieved from https://www.brenda-enzymes.org/literature.php?e=1.1.1.21&r=+760681 View Source
